7-(3-fluorophenyl)-5-methyl-1,7-dihydro-4H-pyrazolo[3,4-h][1,6]naphthyridin-4-one
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Overview
Description
7-(3-fluorophenyl)-5-methyl-1,7-dihydro-4H-pyrazolo[3,4-h][1,6]naphthyridin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a pyrazolo and naphthyridine moiety, which contributes to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-fluorophenyl)-5-methyl-1,7-dihydro-4H-pyrazolo[3,4-h][1,6]naphthyridin-4-one typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with naphthyridine intermediates under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Catalysts and automated systems may also be employed to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
7-(3-fluorophenyl)-5-methyl-1,7-dihydro-4H-pyrazolo[3,4-h][1,6]naphthyridin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that can be carried out under specific conditions using reagents like halogens, nitric acid, or sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, 7-(3-fluorophenyl)-5-methyl-1,7-dihydro-4H-pyrazolo[3,4-h][1,6]naphthyridin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown promise in various assays, indicating potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest for drug discovery.
Medicine
In medicine, this compound is being investigated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a candidate for further development as an anticancer agent .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 7-(3-fluorophenyl)-5-methyl-1,7-dihydro-4H-pyrazolo[3,4-h][1,6]naphthyridin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical pathways in cancer cells, leading to cell death. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the inhibition of receptor tyrosine kinases .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridin-4-one derivatives: These compounds share a similar core structure and have been studied for their biological activities, including anticancer and antimicrobial properties.
Pyrazolo[3,4-h]quinolines: These compounds also feature a fused ring system and have shown potential in various medicinal applications.
Uniqueness
What sets 7-(3-fluorophenyl)-5-methyl-1,7-dihydro-4H-pyrazolo[3,4-h][1,6]naphthyridin-4-one apart is its specific substitution pattern, which imparts unique electronic and steric properties. These properties can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C16H11FN4O |
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Molecular Weight |
294.28 g/mol |
IUPAC Name |
7-(3-fluorophenyl)-5-methyl-8H-pyrazolo[3,4-h][1,6]naphthyridin-4-one |
InChI |
InChI=1S/C16H11FN4O/c1-9-14-13(22)5-6-18-15(14)12-8-19-21(16(12)20-9)11-4-2-3-10(17)7-11/h2-8,19H,1H3 |
InChI Key |
PIPYIMOYUTYPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)C=CN=C2C3=CNN(C3=N1)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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